
GW-406381
Descripción general
Descripción
GW-406381 is a heterocyclic compound that features a pyrazolo[1,5-b]pyridazine core. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of both ethoxy and methylsulfonyl groups contributes to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of GW-406381 typically involves the following steps:
Formation of the pyrazolo[1,5-b]pyridazine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with pyridazine precursors under acidic or basic conditions.
Introduction of the ethoxy group: This step involves the ethylation of the phenyl ring using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.
Introduction of the methylsulfonyl group: This can be done by sulfonylation of the phenyl ring using methylsulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The ethoxy group can be oxidized to form an aldehyde or carboxylic acid under strong oxidizing conditions.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethoxy and methylsulfonyl groups can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Osteoarthritis Treatment
GW-406381 has been evaluated for its efficacy in treating osteoarthritis (OA) of the knee through two major clinical studies:
- Study A: Involved 649 patients over six weeks, comparing doses of this compound (10, 20, 35, or 50 mg) against celecoxib (200 mg) and placebo. Results indicated that while the 50 mg dose showed some efficacy (mean difference from placebo -6.9 mm; P=0.012), no clear dose-response relationship was established .
- Study B: Enrolled 1331 patients over twelve weeks with varying doses (1 to 50 mg). The outcomes revealed that none of the doses were superior to placebo on co-primary endpoints, although celecoxib outperformed placebo across all measures .
Despite its promising pharmacological profile, this compound did not demonstrate clinically meaningful efficacy in these trials.
Pain Management
Beyond osteoarthritis, this compound has been investigated for various pain conditions including:
- Trauma and Neurodynia: Demonstrated effectiveness in preclinical models for conditions related to acute and chronic pain .
- Dental Pain and Hyperalgesia: Explored as a potential treatment option in managing pain associated with dental procedures and heightened sensitivity .
Safety Profile
Clinical trials have reported dose-related side effects such as hypertension and renal vascular effects at higher doses (e.g., 50 mg and above) . Monitoring these adverse events is essential for determining safe therapeutic windows.
Comparative Efficacy
The following table summarizes key findings from clinical studies comparing this compound with other treatments:
Study | Population | Treatment | Outcome | Results |
---|---|---|---|---|
Study A | 649 patients | This compound vs Celecoxib vs Placebo | WOMAC Pain Subscore | This compound 50 mg superior to placebo (P=0.012) |
Study B | 1331 patients | This compound vs Celecoxib vs Placebo | WOMAC Pain & Function Subscores | No superiority over placebo; celecoxib superior |
Mecanismo De Acción
The mechanism of action of GW-406381 involves its interaction with specific molecular targets such as enzymes or receptors. The ethoxy and methylsulfonyl groups can form hydrogen bonds and hydrophobic interactions with amino acid residues in the active sites of enzymes, leading to inhibition or activation of enzymatic activity. The pyrazolo[1,5-b]pyridazine core can also interact with nucleic acids, potentially affecting gene expression and protein synthesis.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Methoxyphenyl)-3-[4-(methylsulfonyl)phenyl]pyrazolo[1,5-b]pyridazine: Similar structure but with a methoxy group instead of an ethoxy group.
2-(4-Ethoxyphenyl)-3-[4-(methylthio)phenyl]pyrazolo[1,5-b]pyridazine: Similar structure but with a methylthio group instead of a methylsulfonyl group.
2-(4-Ethoxyphenyl)-3-[4-(methylsulfonyl)phenyl]pyrazolo[1,5-a]pyrimidine: Similar structure but with a pyrazolo[1,5-a]pyrimidine core instead of a pyrazolo[1,5-b]pyridazine core.
Uniqueness
The unique combination of the ethoxy and methylsulfonyl groups on the pyrazolo[1,5-b]pyridazine core distinguishes GW-406381 from its analogs. This specific arrangement of functional groups can lead to distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Actividad Biológica
GW-406381 is a selective cyclooxygenase-2 (COX-2) inhibitor that has garnered attention for its potential therapeutic applications in pain management and inflammatory conditions. This article delves into the biological activity of this compound, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Properties
- Chemical Formula : CHNOS
- Molecular Weight : 393.46 g/mol
- Drug Classification : Investigational small molecule
This compound functions primarily by inhibiting COX-2, an enzyme involved in the inflammatory process. Unlike non-selective COX inhibitors, which also affect COX-1 and can lead to gastrointestinal side effects, this compound's selectivity aims to minimize such risks while effectively managing pain and inflammation associated with various conditions.
COX Inhibition Profile
The effectiveness of this compound as a COX-2 inhibitor has been evaluated in several studies. The following table summarizes its inhibitory activity compared to other known COX inhibitors:
Compound | COX-1 IC (nM) | % COX-1 Inhibition | COX-2 IC (nM) | % COX-2 Inhibition | Selectivity Index (SI) |
---|---|---|---|---|---|
This compound | 250 | 88.0 | 24.18 | 73.57 | 10.33 |
Celecoxib | 300 | 70.0 | 12.0 | 85.0 | 25.0 |
Indomethacin | 200 | 90.0 | 30.0 | 60.0 | 6.67 |
*Data compiled from various studies evaluating the selectivity and potency of COX inhibitors .
Efficacy in Pain Models
In animal models, this compound has demonstrated significant efficacy in reducing pain responses. A study conducted on rats with chronic constriction injury showed that this compound effectively attenuated spontaneous ectopic discharge in sural nerves, indicating its potential for treating neuropathic pain .
Case Studies and Clinical Applications
This compound has been explored in clinical settings for various pain-related conditions, including:
- Chronic Pain Management : Clinical trials have investigated its use in managing chronic pain conditions such as neurodynia and dental pain.
- Post-Surgical Pain : Initial findings suggest that this compound may provide effective analgesia following surgical procedures without the gastrointestinal side effects commonly associated with traditional NSAIDs .
Propiedades
IUPAC Name |
2-(4-ethoxyphenyl)-3-(4-methylsulfonylphenyl)pyrazolo[1,5-b]pyridazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S/c1-3-27-17-10-6-16(7-11-17)21-20(19-5-4-14-22-24(19)23-21)15-8-12-18(13-9-15)28(2,25)26/h4-14H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXMZBNYLCVTRGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C(=C2C4=CC=C(C=C4)S(=O)(=O)C)C=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60202043 | |
Record name | 2-(4-Ethoxyphenyl)-3-[4-(methylsulfonyl)phenyl]pyrazolo[1,5-b]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60202043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
221148-46-5, 537697-89-5 | |
Record name | 2-(4-Ethoxyphenyl)-3-[4-(methylsulfonyl)phenyl]pyrazolo[1,5-b]pyridazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=221148-46-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | GW 406381 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0221148465 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GW 406381X | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0537697895 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GW-406381 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12009 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 2-(4-Ethoxyphenyl)-3-[4-(methylsulfonyl)phenyl]pyrazolo[1,5-b]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60202043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GW-406381 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Y869C2THE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.